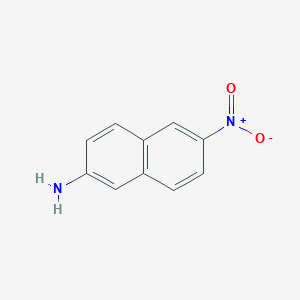

6-Nitronaphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJXDMWSMEVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332591 | |

| Record name | 6-nitronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-35-1 | |

| Record name | 6-nitronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitronaphthalen-2-amine chemical properties and structure

An In-depth Technical Guide to 6-Nitronaphthalen-2-amine

Abstract

This compound (CAS No. 3230-35-1) is a pivotal chemical intermediate whose bifunctional nature—possessing both a nucleophilic amine and an electrophilic nitro group on a rigid naphthalene scaffold—renders it a valuable building block in organic synthesis. Its structural attributes are leveraged in the development of azo dyes, advanced materials, and, significantly, in the synthesis of pharmacologically active molecules. The strategic placement of functional groups allows for selective chemical transformations, making it a molecule of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemical properties, structure, a validated synthetic protocol, reactivity, and applications of this compound, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound featuring a naphthalene core substituted with an amino group (-NH₂) at the C2 position and a nitro group (-NO₂) at the C6 position. This substitution pattern dictates the molecule's electronic properties and reactivity. The electron-donating amine group and the electron-withdrawing nitro group are in conjugation through the naphthalene π-system, influencing its chemical behavior and spectroscopic characteristics.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3230-35-1 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White to Yellow Solid | [1] |

| Purity | ≥96% (typical) | [1] |

| InChI Key | LNYJXDMWSMEVGQ-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Regioselective Nitration of N-Acetyl-2-naphthylamine

The synthesis of this compound is most effectively achieved through a regioselective nitration of 2-naphthylamine after protection of the amine functionality. Direct nitration of 2-naphthylamine is generally avoided as it leads to a mixture of products and potential oxidation. The acetylation of the amine group serves a dual purpose: it moderates the activating nature of the amine and sterically directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 6-position of the naphthalene ring. The final step involves the hydrolysis of the acetyl group to yield the target product.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Acetylation of 2-Naphthylamine (Protection):

-

Rationale: The amine group of 2-naphthylamine is highly activating and susceptible to oxidation by nitric acid. Acetylation converts it to a less activating acetamido group, which protects it and helps direct nitration.

-

Procedure: Dissolve 2-naphthylamine in glacial acetic acid. Add acetic anhydride and stir the mixture. The product, N-acetyl-2-naphthylamine, often precipitates and can be collected by filtration.[3][4]

-

-

Nitration of N-Acetyl-2-naphthylamine:

-

Rationale: This is the key regioselective step. The acetamido group directs electrophilic substitution to the C6 position. The reaction is performed at low temperatures to minimize side reactions and the formation of dinitro products.

-

Procedure: Suspend N-acetyl-2-naphthylamine in a mixture of acetic anhydride and acetic acid.[5] Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of concentrated nitric acid dropwise, ensuring the temperature does not rise above 10 °C. After the addition, allow the reaction to stir at room temperature for several hours.[5]

-

-

Work-up and Isolation of Intermediate:

-

Rationale: The reaction mixture is quenched in water to precipitate the crude product and remove excess acid.

-

Procedure: Pour the reaction mixture onto crushed ice. The solid precipitate, crude N-(6-nitro-2-naphthalenyl)acetamide, is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.

-

-

Hydrolysis of the Acetyl Group (Deprotection):

-

Rationale: The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to reveal the free amine of the final product.

-

Procedure: Reflux the crude N-(6-nitro-2-naphthalenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Final Isolation and Purification:

-

Rationale: Neutralization of the reaction mixture precipitates the free amine, which is then purified.

-

Procedure: After cooling, neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide solution) to precipitate the crude this compound. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.[6]

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides two primary sites for chemical modification, making it a versatile synthetic intermediate.

-

Reactions of the Amino Group: The primary aromatic amine can undergo a wide range of reactions. It is nucleophilic and can be acylated, alkylated, and sulfonylated. Crucially, it can be converted into a diazonium salt by treatment with nitrous acid (NaNO₂/HCl) at low temperatures.[7] This diazonium intermediate is highly valuable as it can be subsequently converted into a variety of other functional groups (e.g., -OH, -CN, -Br, -Cl) or used in azo coupling reactions to form intensely colored azo dyes.[8]

-

Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the naphthalene ring towards further electrophilic substitution. Its most common and synthetically useful reaction is its reduction to a primary amine (-NH₂). This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂/HCl), catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid. The reduction converts this compound into naphthalene-2,6-diamine, a symmetrical diamine that can serve as a monomer in polymer synthesis or as a precursor for more complex heterocyclic structures.

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Development

The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[9] Nitronaphthalene derivatives, including this compound, serve as critical starting materials or intermediates in the synthesis of these complex molecules.[10]

-

Scaffold for Bioactive Molecules: The rigid, lipophilic naphthalene core is a desirable feature in drug design. By using this compound as a starting point, medicinal chemists can introduce various pharmacophoric groups via reactions at the amine and (reduced) nitro positions to build libraries of compounds for screening against various biological targets.[11] The introduction of nitroaromatic compounds is a key strategy in developing therapeutics.[12]

-

Hypoxia-Activated Prodrugs (HAPs): The nitroaromatic substructure is of particular interest in oncology. In the low-oxygen (hypoxic) environments characteristic of solid tumors, nitroreductase enzymes can selectively reduce the nitro group to cytotoxic hydroxylamines and amines.[13] This bioactivation mechanism allows for targeted drug release in tumor tissues, minimizing damage to healthy, well-oxygenated cells. While this compound itself is not a drug, its core structure is relevant to the design of HAPs.

-

Intermediate for Dyes and Materials: Beyond pharmaceuticals, the ability of this compound to form diazonium salts makes it a precursor for various azo dyes used in textiles and as pH indicators.[14] The diamine derivative (naphthalene-2,6-diamine) can be used to synthesize high-performance polymers and functional materials.

Safety and Handling

As with many nitroaromatic amines, this compound should be handled with care. Aromatic amines and nitro compounds are classes of chemicals with known toxicological profiles.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Avoid inhalation of dust and contact with skin and eyes. Aromatic amines can be absorbed through the skin. While specific toxicity data for this isomer is limited, related compounds like 2-naphthylamine are known carcinogens.[15] It is prudent to treat all such derivatives as potentially hazardous.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

References

- ChemSrc. (2025, September 4). 6-AMINO-2-NAPHTHOIC ACID METHYL ESTER.

- Xu, H., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 104–108.

- Verma, S., et al. (2019). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Organic Letters, 22(1), 184-188.

- ResearchGate. (n.d.). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles | Request PDF.

- Europe PMC. (2020). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles.

- MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

- University of Manitoba. (n.d.). The Synthesis of Azo Dyes.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-278.

- ResearchGate. (2006, December). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid.

- Dergipark. (n.d.). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides.

- Institute for Color Science and Technology. (2015). Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers.

- Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine.

- Google Patents. (n.d.). Method for preparing 2-naphthylamine.

- PrepChem.com. (n.d.). Synthesis of 2-naphthylamine.

- The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye.

- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-.

- ResearchGate. (2018, August). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.

- Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map.

- Google Patents. (n.d.). Method for preparing 2-naphthylamine.

- ChemSrc. (2025, October 17). 8-Nitronaphthalen-2-amine.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene.

- ResearchGate. (n.d.). 1H-NMR spectra of AN (a) and OAN (b).

- Figshare. (n.d.). Collection - Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2‑(Alkynyl)benzonitriles - Organic Letters.

Sources

- 1. This compound | 3230-35-1 [sigmaaldrich.cn]

- 2. This compound - CAS:3230-35-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. CN101704758B - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 4. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

Foundational Profile: Physicochemical Properties and Safety

An In-depth Technical Guide to the Characterization of 2-Amino-6-nitronaphthalene (CAS 3230-35-1)

Abstract: 2-Amino-6-nitronaphthalene is a substituted naphthalene derivative of significant interest as a potential intermediate in the synthesis of dyes, pharmaceuticals, and other functional organic materials. Its utility in these fields is predicated on a comprehensive understanding of its chemical identity, purity, and structural features. This technical guide provides a holistic framework for the characterization of 2-Amino-6-nitronaphthalene (CAS 3230-35-1), designed for researchers, analytical scientists, and professionals in drug development. Moving beyond a simple recitation of data, this document elucidates the causality behind analytical choices, outlines self-validating experimental protocols, and integrates multiple analytical techniques into a cohesive characterization workflow.

A thorough characterization begins with an understanding of the compound's basic physical properties and safe handling procedures. This foundational data informs subsequent analytical method development, such as solvent selection for spectroscopy and chromatography.

1.1. Identity and Physical Properties

The fundamental identifiers and observed properties of 2-Amino-6-nitronaphthalene are summarized below. This data should be confirmed on receipt of any new batch of the material.

| Property | Value | Source(s) |

| CAS Number | 3230-35-1 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.19 g/mol | [1] |

| IUPAC Name | 6-nitronaphthalen-2-amine | [1] |

| Synonyms | 6-nitro-2-naphthalenamine | |

| Physical Form | White to Yellow Solid | |

| Purity (Typical) | ≥95-96% | [1] |

1.2. Safety and Handling: A Trustworthiness Imperative

Handling this compound requires adherence to strict safety protocols to ensure personnel safety and experimental integrity. The following guidelines are synthesized from available Safety Data Sheets (SDS).[2][3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coats to prevent skin and eye contact.[2][3]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2][4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[2][5]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[3][4]

-

Skin: Wash off immediately with plenty of soap and water.[3][4]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[2][3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2][3]

-

Structural Elucidation via Spectroscopic Analysis

The core of molecular characterization lies in spectroscopic analysis. Each technique provides a unique piece of the structural puzzle. While public spectral databases for this specific compound are sparse[6], we can predict the expected spectral features based on its known structure and provide robust protocols for data acquisition.

2.1. Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Causality: MS is the definitive technique for confirming molecular weight. Electron Impact (EI) is a common method that provides not only the molecular ion peak but also a reproducible fragmentation pattern that serves as a molecular fingerprint.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The expected molecular ion peak will appear at m/z = 188.19.

-

Key Fragments: The structure suggests predictable fragmentation pathways. The nitro group is a common point of fragmentation. Expect to see peaks corresponding to the loss of •NO₂ (m/z = 142) and the subsequent loss of CO (m/z = 114), which are characteristic of aromatic nitro compounds.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-Amino-6-nitronaphthalene in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern and compare it to known patterns for nitroaromatic compounds.

2.2. Nuclear Magnetic Resonance (NMR) for Connectivity

Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the compound and its polarity helps in observing the exchangeable amine (NH₂) protons.

Predicted ¹H and ¹³C NMR Spectral Features (in DMSO-d₆)

| Technique | Predicted Chemical Shift (δ, ppm) | Structural Assignment and Rationale |

| ¹H NMR | ~7.0 - 8.5 | Aromatic Protons (6H): The naphthalene ring system will exhibit a complex series of doublets and doublets of doublets in this region. The exact shifts and coupling constants depend on the electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) groups. |

| ~5.0 - 6.0 | Amine Protons (2H): A broad singlet corresponding to the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. | |

| ¹³C NMR | ~110 - 150 | Aromatic Carbons (10C): Expect 10 distinct signals for the 10 carbons of the naphthalene ring, as the substitution pattern removes all symmetry. The carbons directly attached to the nitro and amino groups will be significantly shifted downfield and upfield, respectively. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire several thousand scans using a proton-decoupled pulse sequence.

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform Fourier transformation. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals and assign the chemical shifts relative to TMS.

2.3. Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The vibrational frequencies of specific bonds are highly characteristic.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) - often appears as a doublet. |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1500 - 1560 | Asymmetric N-O Stretch | Nitro Group (-NO₂) - strong absorption. |

| 1340 - 1380 | Symmetric N-O Stretch | Nitro Group (-NO₂) - strong absorption. |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~3030 | C-H Stretch | Aromatic Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample and ensure good contact with the crystal using the pressure clamp.

-

Scan Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is automatically ratioed against the background. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Chromatographic Purity and Quantification

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A UV detector is ideal for this molecule due to the strong chromophore provided by the nitronaphthalene system. A reverse-phase method is chosen because the compound has moderate polarity, making it well-suited for retention on a non-polar stationary phase.

Experimental Protocol: Reverse-Phase HPLC-UV

-

Sample Preparation: Prepare a stock solution of 2-Amino-6-nitronaphthalene at 1.0 mg/mL in methanol. Prepare a working solution at 0.1 mg/mL by diluting the stock with the mobile phase.

-

Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a determined λₘₐₓ from UV-Vis analysis).

-

-

Data Analysis:

-

Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Trustworthiness: The method is validated by ensuring system suitability criteria are met (e.g., tailing factor < 2, theoretical plates > 2000).

-

Integrated Characterization Workflow

Caption: Integrated workflow for the characterization of 2-Amino-6-nitronaphthalene.

Conclusion

The comprehensive characterization of 2-Amino-6-nitronaphthalene, CAS 3230-35-1, is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols for HPLC, MS, NMR, and IR spectroscopy outlined in this guide, researchers can confidently verify the identity, purity, and structure of this valuable chemical intermediate. This rigorous analytical approach ensures the reliability and reproducibility of downstream research and development efforts, forming the bedrock of scientific integrity.

References

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

- analytical methods - Agency for Toxic Substances and Disease Registry. [Link]

- SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. [Link]

- 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile - PMC - NIH. [Link]

- 2-Nitronaphthalene - IARC Public

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. [Link]

- Material Safety Data Sheet - 2-Nitronaphthalene, tech., 85% - Cole-Parmer. [Link]

- ICSC 1504 - 2-NITRONAPHTHALENE - Inchem.org. [Link]

- This compound - CAS:3230-35-1 - Sunway Pharm Ltd. [Link]

- (IUCr) Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. [Link]

- 2-Nitronaphthalene - Wikipedia. [Link]

- 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene - NIH. [Link]

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

- 2-Bromo-6-nitronaphthalene | CAS#:67878-77-7 | Chemsrc. [Link]

- Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]

- Spectral Inform

- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene - ResearchG

- CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta ...

- 2-Naphthylamine and 2-Nitronaphtalene metabolism P

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Making Nitronaphthalene Fluoresce | The Journal of Physical Chemistry Letters. [Link]

- Spectroscopy - PECSA Analytical. [Link]

- 5: Organic Spectrometry. [Link]

- REVIEW IN (NMR and UV-VIS) SPECTRA - PAPER TITLE (14pt Times New Roman, Bold, left Aligned). [Link]

Sources

An In-Depth Technical Guide to the Physical and Spectral Properties of 6-Nitro-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Sparsely Characterized Molecule

As a Senior Application Scientist, it is not uncommon to encounter compounds of significant interest that lack a comprehensive public profile. 6-Nitro-2-naphthylamine is one such molecule. While its structural isomers and the parent 2-naphthylamine are well-documented, specific experimental data for the 6-nitro isomer remains elusive in readily accessible databases. This guide, therefore, takes a two-pronged approach. Firstly, it collates and presents the known information, while clearly delineating it from predictive insights. Secondly, and more crucially, it provides detailed, field-proven experimental protocols. This empowers you, the researcher, to not only understand the anticipated characteristics of 6-Nitro-2-naphthylamine but also to generate the requisite empirical data with confidence. Our narrative is built on a foundation of scientific integrity, explaining the "why" behind each methodological choice, ensuring that every protocol is a self-validating system.

Molecular Identity and Structural Context

6-Nitro-2-naphthylamine belongs to the family of nitronaphthylamines, which are derivatives of naphthalene. The naphthalene backbone is a bicyclic aromatic hydrocarbon. The nomenclature "6-Nitro-2-naphthylamine" specifies the positions of the nitro (-NO₂) and amino (-NH₂) functional groups on this backbone. Understanding the positional isomerism is critical, as it profoundly influences the molecule's physical and spectral properties.

Figure 1: Structure and IUPAC numbering of the naphthalene ring system, with the substitution pattern of 6-Nitro-2-naphthylamine.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |

| Molecular Weight | 188.18 g/mol | Calculated |

| CAS Number | Not explicitly assigned | N/A |

Physical Properties: A Predictive and Comparative Analysis

Direct experimental data for the physical properties of 6-Nitro-2-naphthylamine are not widely published. However, we can infer expected characteristics based on its structure and by comparing it with its isomers and the parent compound, 2-naphthylamine.

Table 2: Physical Properties of 2-Naphthylamine and Related Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Naphthylamine | 111-113 | 306 | Slightly soluble in hot water; soluble in ethanol, ether[1][2][3][4] |

| 1-Nitro-2-naphthylamine | Yellow to brown solid | - | Soluble in organic solvents, limited in water[5] |

| 8-Nitro-2-naphthylamine | 104-105 | 392 (predicted) | - |

Expected Properties of 6-Nitro-2-naphthylamine:

-

Appearance: Likely a colored crystalline solid, probably yellow or orange, due to the presence of the nitro-aromatic chromophore.

-

Melting Point: The introduction of a polar nitro group is expected to increase the melting point compared to 2-naphthylamine due to stronger intermolecular forces. The melting point will also be influenced by the symmetry of the molecule.

-

Solubility: The presence of the polar nitro and amino groups will likely lead to low solubility in non-polar solvents and moderate solubility in polar organic solvents. Solubility in water is expected to be low.

Experimental Protocol for Melting Point Determination

A precise melting point is a crucial indicator of purity. The following protocol ensures an accurate and reproducible measurement.

Workflow for Melting Point Determination

Figure 2: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 6-Nitro-2-naphthylamine sample is pure and completely dry. Grind a small amount to a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.

-

Instrument Setup: Place the capillary in a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/min) can be used to get a rough estimate.

-

Accurate Measurement: For a precise measurement, start heating at a rate of 1-2 °C/min when the temperature is about 15-20 °C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting "point" is correctly reported as this range. A narrow range (e.g., < 2 °C) is indicative of high purity.

Spectral Properties: A Guide to Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules.

UV-Visible (UV-Vis) Spectroscopy

Expected Spectral Features:

-

The spectrum will be more complex than that of naphthalene itself due to the influence of the substituents.

-

The amino group (-NH₂) is an auxochrome that typically causes a bathochromic (red) shift of the absorption bands of the aromatic ring.

-

The nitro group (-NO₂) is a powerful chromophore and will introduce its own absorption bands, often in the near-UV or visible region, which is responsible for the compound's color.

-

The position of the absorption maxima will be highly dependent on the solvent used, due to solvatochromic effects.

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

Figure 3: Workflow for obtaining a UV-Vis absorption spectrum.

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).

-

Solution Preparation: Prepare a stock solution of known concentration. From this, prepare a dilute solution such that the maximum absorbance falls between 0.2 and 0.8 absorbance units to ensure linearity (Beer-Lambert Law).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the sample and reference holders and run a baseline scan to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder and acquire the spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Features:

-

N-H Stretching: Primary amines (R-NH₂) show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

-

N-O Stretching: The nitro group (-NO₂) will exhibit two strong absorption bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds[7].

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The aromatic C-N stretching vibration is expected in the 1250-1360 cm⁻¹ range.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can give information about the substitution pattern of the naphthalene ring.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Workflow for KBr Pellet Preparation and IR Analysis

Figure 4: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will subtract the signals from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Analysis: Identify the wavenumbers of the absorption peaks and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Spectral Features:

-

The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm).

-

The protons on the naphthalene ring will appear as a complex pattern of doublets and multiplets. The exact chemical shifts and coupling constants will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

-

A broad singlet corresponding to the amino (-NH₂) protons will be present, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

The spectrum will show 10 distinct signals for the 10 carbon atoms of the naphthalene ring, assuming no accidental equivalence.

-

The carbon atom attached to the amino group (C-2) will be shielded (shifted upfield) compared to the corresponding carbon in naphthalene.

-

The carbon atom attached to the nitro group (C-6) will be deshielded (shifted downfield).

-

The other carbon signals will also be shifted according to the electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for polar aromatic compounds.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For complete structural assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts (in ppm) relative to a reference standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Expected Mass Spectral Features:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of 6-Nitro-2-naphthylamine.

-

Isotope Peak: An (M+1)⁺ peak with an intensity of approximately 11.1% relative to the M⁺ peak, due to the natural abundance of ¹³C.

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of a nitronaphthylamine. Common fragmentation pathways include the loss of NO₂ (m/z = 46), NO (m/z = 30), and HCN (m/z = 27).

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion: A Call for Empirical Data

This guide provides a comprehensive framework for understanding and characterizing 6-Nitro-2-naphthylamine. While a complete set of experimentally determined physical and spectral data is not yet available in the public domain, the provided protocols and predictive insights offer a solid foundation for researchers. The generation and publication of this data will be a valuable contribution to the chemical sciences, aiding in the work of synthetic chemists, analytical scientists, and drug development professionals.

References

- Hodgson, H. H., & Hathway, D. E. (1947). The absorption spectra of some mono-nitronaphthylamines, with observations on their structures. Part II. 3-, 5-, 6-, 7- and 8-nitro-2-naphthylamines and 6-nitro-1-naphthylamine. Transactions of the Faraday Society, 43, 643-648.

- ChemSrc. (n.d.). 8-Nitronaphthalen-2-amine | CAS#:607-38-5.

- PubChem. (n.d.). 1-Naphthalenamine, 5-nitro-. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Nitro-2-naphthylamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 8-Nitro-2-naphthalenamine. National Center for Biotechnology Information.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- PubChem. (n.d.). 1-Nitro-2-naphthylamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Naphthylamine. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2-Naphthylamine.

- NIST. (n.d.). 2-Naphthalenamine. National Institute of Standards and Technology.

- ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde....

- Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE.

Sources

- 1. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. osha.gov [osha.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Naphthalene, 2-nitro- [webbook.nist.gov]

- 5. Sci-Hub. The absorption spectra of some mono-nitronaphthylamines, with observations on their structures / Transactions of the Faraday Society, 1945 [sci-hub.box]

- 6. The absorption spectra of some mono-nitronaphthylamines, with observations on their structures. Part II. 3-, 5-, 6-, 7- and 8-nitro-2-naphthylamines and 6-nitro-1-naphthylamine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Biological activity of 6-Nitronaphthalen-2-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Nitronaphthalen-2-amine Derivatives

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] Derivatives of this compound, a specific class within this family, are gaining significant attention for their diverse and potent biological activities. The presence of an electron-withdrawing nitro group and an electron-donating amine group on the naphthalene core imparts unique electronic properties that drive their pharmacological effects.[2] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. We synthesize findings from recent literature, present detailed experimental protocols for evaluating these activities, and offer insights into the structure-activity relationships that govern their potential as next-generation therapeutic agents.

Introduction: The Naphthalene Scaffold in Drug Discovery

Naphthalene, a simple bicyclic aromatic hydrocarbon, is a privileged structure in drug design, forming the core of approved drugs like nafcillin, terbinafine, and tolnaftate.[1][3] Its rigid, lipophilic nature allows for effective interaction with biological targets and penetration of cellular membranes.[4] The functionalization of the naphthalene ring system with various substituents allows for the fine-tuning of its pharmacological properties.

The this compound framework is of particular interest. The nitro group (NO₂) is a potent electron-withdrawing group and a key pharmacophore in many bioactive molecules, often serving as a pro-drug moiety that requires metabolic activation.[5] Conversely, the amine group (NH₂) is an electron-donating group that can be readily modified to generate a diverse library of derivatives. This electronic push-pull system is central to the biological activities explored in this guide.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step reactions, starting from commercially available naphthalene precursors. A common strategy involves the nitration of an appropriately protected aminonaphthalene derivative. The regioselectivity of the nitration reaction is critical and is highly dependent on the reaction conditions and the nature of the protecting groups and other substituents on the naphthalene core.[6]

Representative Synthetic Workflow

The following diagram illustrates a generalized two-step pathway for synthesizing a functionalized this compound derivative, starting from 2-acetyl-6-aminonaphthalene. This involves an initial acetylation of the amine, followed by a directed nitration.[7]

Caption: Generalized synthesis of a 6-nitro-2-aminonaphthalene derivative.[7]

Experimental Protocol: Synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide

This protocol is adapted from the synthesis of a Prodane fluorescent dye derivative, demonstrating a practical application of the principles discussed.[7]

Materials:

-

2-acetyl-6-aminonaphthalene

-

Acetic anhydride (Ac₂O)

-

Glacial acetic acid (CH₃COOH)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Acetylation: Dissolve 1.0 g of 2-acetyl-6-aminonaphthalene in 35 ml of acetic anhydride and stir for 10 minutes.

-

Add 30 ml of glacial acetic acid to the mixture.

-

Nitration: Cool the reaction vessel in an ice bath. Slowly add 6.5 ml of concentrated nitric acid to the stirred solution over a period of 3 hours, maintaining the low temperature. Causality Note: Slow, cooled addition is crucial to control the exothermic nitration reaction and improve the regioselectivity, minimizing the formation of unwanted isomers.

-

Work-up: Once the reaction is complete (monitored by TLC), extract the product into dichloromethane (3x).

-

Combine the organic phases and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an eluent of CH₂Cl₂:ethyl acetate (10:1) to yield the light-yellow solid product.

Mechanism of Action: The Role of Metabolic Activation

The biological activity of many nitronaphthalene derivatives is not intrinsic but is a consequence of their metabolic activation within cells.[6] This bioactivation is a critical concept for understanding both their therapeutic potential and their toxicity. The central pathway is the six-electron reduction of the nitro group to an amine, which proceeds through highly reactive intermediates.[8]

The Nitroreduction Pathway

Enzymes such as Cytochrome P450 (CYP450) oxidoreductases and other nitroreductases catalyze this reduction.[6][8] The process generates nitroso and N-hydroxylamino intermediates. The N-hydroxylamino derivative is particularly significant; it can be further conjugated with acetate or sulfate, creating a good leaving group.[8] This leads to the formation of a highly electrophilic nitrenium ion, which can covalently bind to cellular macromolecules like DNA, forming DNA adducts and triggering cellular damage or mutagenicity.[8][9]

Caption: Metabolic nitroreduction pathway leading to bioactivation.[8]

Anticancer Activity

Several studies have highlighted the potential of nitronaphthalene derivatives as anticancer agents. Their cytotoxicity is often linked to the bioactivation pathway described above, leading to mechanisms such as cell cycle arrest and the induction of apoptosis.

New substituted benzo[g]indazoles, which are structurally related to this compound, have demonstrated significant antiproliferative activity.[10] For instance, certain 6-nitro-based indazoles showed potent activity against the NCI-H460 lung carcinoma cell line.[10] Similarly, a 6-nitro-substituted naphthalimide derivative was found to induce cell cycle arrest in the S and G2/M phases and promote apoptosis in MOLT-4 tumor cells.[11]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of representative 6-nitro-benzo[g]indazole derivatives against the NCI-H460 human lung cancer cell line.

| Compound ID | Structure/Substituents | IC₅₀ (µM)[10] |

| 11a | Phenyl | 15.0 |

| 11b | 4-Methoxyphenyl | 11.2 |

| 12a | 4-Fluorophenyl | 5.1 |

| 12b | 4-Chlorophenyl | 5.7 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., NCI-H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂. Trustworthiness Note: A 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring consistent results.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours. Expertise Note: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Naphthalene derivatives have long been recognized for their antimicrobial properties.[3][12] The inclusion of a nitronaphthylamine moiety can confer potent antibacterial and antifungal activity. For example, thiazolidinone derivatives bearing a 4-nitro-1-naphthylamine substituent have been synthesized and shown to possess significant antimicrobial properties.[13]

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected nitronaphthylamine-thiazolidinone derivatives against various microbial strains.

| Compound ID | Target Organism | MIC (µg/mL)[13] |

| 2a | S. aureus | 31.25 |

| 2a | B. subtilis | 62.5 |

| 2b | S. aureus | 62.5 |

| 2b | B. subtilis | 125 |

| 2a | E. coli | 500 |

| 2a | K. pneumoniae | 1000 |

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well U-bottom microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Standard antibiotics for control (e.g., Ampicillin)

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Self-Validation Note: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only) on every plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR) and Future Perspectives

The accumulated data suggest several key SAR insights for this compound derivatives:

-

The Nitro Group is Crucial: The presence of the 6-nitro group is often essential for potent biological activity, likely due to its role in metabolic activation. Studies comparing nitro derivatives with their amino analogs (formed by reducing the nitro group) often show a significant decrease in activity for the amino compounds.[10]

-

Substituents Matter: The type and position of other substituents on the naphthalene ring or the amine group can dramatically modulate activity and selectivity. For instance, in the anticancer benzo[g]indazoles, adding small, electron-withdrawing halogen atoms (F, Cl) to an appended phenyl ring significantly enhanced cytotoxicity compared to unsubstituted or electron-donating groups.[10]

The diverse biological activities of this compound derivatives make them promising scaffolds for future drug development. However, the same metabolic activation that drives their efficacy can also lead to toxicity and mutagenicity. Future research should focus on designing derivatives that achieve selective activation within target cells (e.g., cancer cells or microbes) while minimizing effects on healthy host tissues. This could involve strategies like targeted delivery or designing compounds that are preferentially metabolized by enzymes overexpressed in the target pathology.

Conclusion

Derivatives of this compound represent a versatile and potent class of bioactive compounds. Their synthesis is well-established, and their biological activities, particularly anticancer and antimicrobial effects, are significant. The core mechanism often relies on the reductive metabolic activation of the nitro group, a double-edged sword that confers therapeutic efficacy but also potential toxicity. Through careful structural modification and a deeper understanding of their metabolic fate, these derivatives hold considerable promise as lead compounds in the ongoing search for novel and more effective therapeutic agents.

References

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (2020). National Center for Biotechnology Information.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2018). National Center for Biotechnology Information.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). GALORE International Journal of Health Sciences and Research.

- 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (2010). ResearchGate.

- Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. (2011). PubMed.

- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). MDPI.

- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2016). National Center for Biotechnology Information.

- Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. (2024). National Center for Biotechnology Information.

- This compound. (n.d.). Sunway Pharm Ltd.

- (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2018). ResearchGate.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research.

- 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. (n.d.). Bio-Rad.

- 2-Nitronaphthalene. (1989). IARC Publications.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). ResearchGate.

- Effectiveness of 6-nitrobenzo[d]thiazol-2-amine derivative (N2) in ameliorating ethanol-induced fatty liver through lipogenesis inhibition and anti-inflammatory expression in a zebrafish model. (2025). PubMed.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Semantic Scholar.

- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2024). MDPI.

- [PDF] Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Semantic Scholar.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI.

- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS.

- STUDIES IN 2-NAPHTHOL DERIVATIVES. (n.d.). University of Glasgow.

- 8-Nitronaphthalen-2-amine. (n.d.). Chemsrc.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Amino-6-nitronaphthalene

An In-depth Technical Guide to 2-Amino-6-nitronaphthalene

This guide provides an in-depth exploration of 2-Amino-6-nitronaphthalene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document covers its fundamental properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Profile

2-Amino-6-nitronaphthalene is an aromatic organic compound featuring a naphthalene core substituted with both an amino (-NH₂) and a nitro (-NO₂) group. This dual functionality makes it a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries.[1] The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group on the naphthalene scaffold imparts specific chemical reactivity and unique photophysical properties to the molecule.

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in any research or development setting. The data below has been consolidated from verified chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | 6-nitronaphthalen-2-amine | [2] |

| CAS Number | 3230-35-1 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2][3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Purity (Typical) | 95-96% | [2][3] |

| PubChem CID | 458998 | [3] |

Synthesis Pathway and Rationale

The synthesis of 2-Amino-6-nitronaphthalene is not as direct as the simple nitration of 2-naphthylamine due to the directing effects of the amino group, which would favor substitution at other positions. A common and effective strategy involves the nitration of an N-acylated precursor, such as 2-acetylaminonaphthalene.

Causality of the Experimental Choice:

-

Protection of the Amino Group: The amino group is a strong activating group and is susceptible to oxidation under harsh nitrating conditions. Acetylation converts it into an acetamido group, which is less activating and protects it from oxidation. This step is crucial for achieving the desired regioselectivity.

-

Regioselectivity: The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions on the naphthalene ring. While multiple isomers can form, the 6-position is a significant product.

-

Deprotection: Following nitration, the acetyl group is easily removed via hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding the final product.

Experimental Protocol: Synthesis via 2-Acetylaminonaphthalene

This protocol describes a representative lab-scale synthesis. Researchers must conduct their own risk assessment before proceeding.

Step 1: Nitration of 2-Acetylaminonaphthalene

-

In a three-necked flask equipped with a stirrer and a thermometer, suspend 2-acetylaminonaphthalene in glacial acetic acid.

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 15°C. The nitronium ion (NO₂⁺) is generated in situ and acts as the electrophile.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture onto crushed ice. The product, N-(6-nitro-2-naphthyl)acetamide, will precipitate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual acids.

Step 2: Hydrolysis of the Nitro Intermediate

-

Transfer the crude N-(6-nitro-2-naphthyl)acetamide to a round-bottom flask.

-

Add a solution of aqueous hydrochloric acid or sulfuric acid.

-

Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

-

Cool the reaction mixture. The product, 2-Amino-6-nitronaphthalene, will precipitate as its hydrochloride salt.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Collect the final product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-6-nitronaphthalene.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. Each method provides a unique piece of structural information, creating a self-validating analytical system.

-

Thin-Layer Chromatography (TLC): Used for reaction monitoring to track the consumption of starting materials and the formation of products.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural confirmation by showing the chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound by measuring its mass-to-charge ratio. The observed molecular ion peak should correspond to the calculated molecular weight (188.18).

-

Infrared (IR) Spectroscopy: Identifies the key functional groups. Characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) should be present.

Analytical Validation Workflow

Caption: A typical workflow for the analytical validation of the final product.

Applications in Research and Development

2-Amino-6-nitronaphthalene serves as a versatile building block in organic synthesis.[1] Its two functional groups can be selectively modified to create a variety of derivatives.

-

Dye Synthesis: The chromophoric properties imparted by the nitro and amino groups on the naphthalene ring make it a precursor for azo dyes and other colorants.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The amino group can be diazotized and replaced, while the nitro group can be reduced to an amine, opening up numerous synthetic pathways.

-

Fluorescent Probes: Nitronaphthalene derivatives are studied for their unique photophysical properties, including fluorescence, which can be modulated by adding other functional groups.[4] This makes them candidates for development as fluorescent probes in biological imaging and sensing applications.

Safety and Handling

As with any nitroaromatic compound, 2-Amino-6-nitronaphthalene must be handled with appropriate care in a well-ventilated area or chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5][6]

-

Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[5][6] Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

-

Spills: In case of a spill, dampen the solid material with a suitable solvent like 60-70% ethanol to prevent dusting, and transfer to a sealed container for disposal.[7]

Conclusion

2-Amino-6-nitronaphthalene is a compound of significant utility in synthetic chemistry. Its value is derived from its well-defined molecular structure and the versatile reactivity of its amino and nitro functional groups. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in advanced research and development applications.

References

- 2-amino-6-nitronaphthalene. LabSolutions.

- 2-Amino-6-nitronaphthalene 95.00%. Advanced ChemBlocks.

- 2-AMINO-4-CHLORO-6-NITROPHENOL. CAMEO Chemicals - NOAA.

- SAFETY D

- SAFETY D

- Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters.

- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-6-nitronaphthalene 95.00% | CAS: 3230-35-1 | AChemBlock [achemblock.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. canbipharm.com [canbipharm.com]

- 7. 2-AMINO-4-CHLORO-6-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 6-Nitronaphthalen-2-amine: Synthesis, History, and Characterization

This guide provides a comprehensive technical overview of 6-Nitronaphthalen-2-amine, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its synthesis, detailed experimental protocols, and the scientific principles underpinning its preparation and characterization.

Foreword: The Strategic Importance of Naphthalene Derivatives

Naphthalene and its substituted derivatives represent a cornerstone in the edifice of organic chemistry, providing the structural backbone for a vast array of dyes, pigments, pharmaceuticals, and functional materials. The precise introduction of functional groups onto the naphthalene core is a subject of ongoing research, as the position of these substituents drastically influences the molecule's chemical and physical properties. This compound, with its electron-withdrawing nitro group and electron-donating amino group at specific positions, presents a unique electronic landscape, making it a valuable precursor for more complex molecular architectures.

Historical Perspective and Synthetic Evolution

The discovery and synthesis of this compound are not attributable to a single seminal publication but rather represent a logical progression in the field of aromatic chemistry, particularly the chemistry of naphthalene derivatives. The primary challenge in its synthesis lies in achieving the desired regioselectivity.

Direct nitration of 2-naphthylamine is fraught with difficulties, including the high reactivity of the naphthalene ring system and the activating, ortho-, para-directing nature of the amino group, which can lead to a mixture of isomers and polysubstituted products. An early report on the synthesis of 6-amino-2-naphthoic acid mentions the use of 6-nitro-2-naphthylamine as an intermediate, noting the low yield obtained from the nitration of 2-naphthylamine, highlighting the inefficiency of this direct approach.[1]

To overcome these challenges, chemists have historically employed a protecting group strategy. The acetylation of the amino group to form N-acetyl-2-naphthylamine (2-acetonaphthalide) is a classic and effective method. This transformation serves two critical purposes:

-

Moderation of Reactivity: The acetyl group attenuates the activating effect of the amino group, reducing the propensity for polysubstitution and oxidative side reactions.

-

Steric Hindrance: The bulkier acetyl group can influence the regiochemical outcome of the subsequent nitration step.

The nitration of N-acetyl-2-naphthylamine, followed by the hydrolysis of the acetyl group, has thus become the most logical and established route to obtaining specific isomers of nitronaphthylamines, including the 6-nitro derivative.

The Core Synthetic Pathway: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence:

-

Acetylation of 2-naphthylamine.

-

Nitration of the resulting N-acetyl-2-naphthylamine.

-

Hydrolysis of the N-acetyl-6-nitro-2-naphthylamine to yield the final product.

This sequence allows for controlled functionalization of the naphthalene ring, maximizing the yield of the desired isomer.

Caption: Synthetic pathway for this compound.

Step 1: Acetylation of 2-Naphthylamine

Causality of Experimental Choices: The acetylation of the primary amino group of 2-naphthylamine is a crucial first step to control the subsequent electrophilic nitration. Acetic anhydride is a common and efficient acetylating agent. The reaction is typically carried out in a suitable solvent, and often in the presence of a mild base to neutralize the acetic acid byproduct.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthylamine in a suitable solvent such as glacial acetic acid.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for a sufficient period to ensure complete acetylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-2-naphthylamine.

-

Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration of N-Acetyl-2-naphthylamine

Causality of Experimental Choices: The nitration of N-acetyl-2-naphthylamine is the key regioselective step. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, as it generates the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled to prevent over-nitration and side reactions. The acetylamino group directs the incoming nitro group to the ortho and para positions. In the case of the 2-substituted naphthalene ring, this corresponds to the 1-, 3-, 6-, and 8- positions. The distribution of these isomers is influenced by both electronic and steric factors.

Experimental Protocol:

-

In a flask immersed in an ice-salt bath, carefully add N-acetyl-2-naphthylamine to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Stir the mixture vigorously, ensuring the temperature remains low throughout the addition.

-

After the addition is complete, continue stirring at a low temperature for a specified period. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitrated product mixture.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Isolation of the 6-Nitro Isomer: The nitration of N-acetyl-2-naphthylamine yields a mixture of isomers. The separation of these isomers is typically achieved by fractional crystallization from a suitable solvent, such as ethanol or acetic acid, taking advantage of their different solubilities.

Step 3: Hydrolysis of N-Acetyl-6-nitro-2-naphthylamine

Causality of Experimental Choices: The final step is the deprotection of the amino group by hydrolyzing the amide bond. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can be accomplished with mineral acids like hydrochloric acid or sulfuric acid.

Experimental Protocol:

-

Suspend the isolated N-acetyl-6-nitro-2-naphthylamine in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux until the hydrolysis is complete, as indicated by TLC.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Collect the this compound by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Characterization Data

| Property | 1-Nitro-2-naphthylamine | 4-Nitro-1-naphthylamine | 8-Nitro-2-naphthylamine |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol | 188.18 g/mol | 188.18 g/mol |

| Melting Point | Not readily available | 190.5–191.5 °C[2] | 104-105 °C[3] |

| Appearance | Yellow to brown solid[4] | Long golden-orange needles[2] | Data not available |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications and Future Directions

While this compound is a valuable intermediate, specific large-scale industrial applications are not widely documented. Its primary utility lies in its role as a building block in organic synthesis. The presence of two reactive functional groups, the amino and the nitro group, allows for a wide range of subsequent chemical transformations.

-